4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers

purity specification procurement quality building block

4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2866318-51-4), supplied as a mixture of diastereomers, is a fluorinated bicyclo[3.1.0]hexane building block with molecular formula C7H9FO2 and molecular weight 144.14 g/mol. The bicyclo[3.1.0]hexane scaffold is a conformationally restrained isostere of cyclohexane that imposes boat-like conformations on the fused ring system.

Molecular Formula C7H9FO2
Molecular Weight 144.14 g/mol
CAS No. 2866318-51-4
Cat. No. B6611061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers
CAS2866318-51-4
Molecular FormulaC7H9FO2
Molecular Weight144.14 g/mol
Structural Identifiers
SMILESC1CC2(CC2C1F)C(=O)O
InChIInChI=1S/C7H9FO2/c8-5-1-2-7(6(9)10)3-4(5)7/h4-5H,1-3H2,(H,9,10)
InChIKeyACZSEWGZCZSNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorobicyclo[3.1.0]hexane-1-carboxylic Acid (Mixture of Diastereomers): Procurement-Relevant Identity and Physicochemical Baseline


4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2866318-51-4), supplied as a mixture of diastereomers, is a fluorinated bicyclo[3.1.0]hexane building block with molecular formula C7H9FO2 and molecular weight 144.14 g/mol . The bicyclo[3.1.0]hexane scaffold is a conformationally restrained isostere of cyclohexane that imposes boat-like conformations on the fused ring system [1]. The C4-fluorine substituent modulates both the electronic properties (pKa shift) and lipophilicity (ΔLogP) of the scaffold relative to non-fluorinated bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2) [2].

Why Generic Substitution of 4-Fluorobicyclo[3.1.0]hexane-1-carboxylic Acid with Non-Fluorinated or Monocyclic Analogs Is Scientifically Inadvisable


The bicyclo[3.1.0]hexane scaffold is not simply a cyclohexane surrogate; it is a conformationally restrained framework that locks the ring into a well-defined boat-like geometry, as established by DFT calculations [1]. Replacing this scaffold with a flexible monocyclic analog forfeits the conformational pre-organization that can enhance target binding and selectivity [2]. Furthermore, the C4-fluorine atom is not a passive substituent: it electronically polarizes the scaffold, measurably shifting the carboxylic acid pKa by approximately 0.49 units relative to the non-fluorinated bicyclic analog [3]. Suppliers offering the non-fluorinated bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2) at lower purity specifications (e.g., 95% min. purity ) further complicate direct substitution. The specific combination of fluorine placement, conformational rigidity, and diastereomeric composition in CAS 2866318-51-4 is not replicated by any single analog, making simple substitution scientifically risky.

Quantitative Differentiation Evidence for 4-Fluorobicyclo[3.1.0]hexane-1-carboxylic Acid (CAS 2866318-51-4) Relative to Its Closest Analogs


Purity Specification Advantage: 98% Min. Purity Versus 95% for Non-Fluorinated Analog from Alternative Suppliers

The target compound, 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid (CAS 2866318-51-4), is listed by the supplier Leyan with a purity specification of 98% . In contrast, the non-fluorinated analog bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2) is offered by AKSci with a minimum purity specification of only 95% . This constitutes a 3-percentage-point purity advantage for the fluorinated building block, which is meaningful in synthetic applications where impurities in the carboxylic acid starting material can propagate into the final compound and complicate purification.

purity specification procurement quality building block

Lipophilicity Modulation by C4-Fluorine: Measured LogP of 1.21 Versus 1.03 for the Non-Fluorinated Bicyclic Analog

The experimentally determined LogP of 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid is 1.2092, as reported by the supplier Leyan . The non-fluorinated analog bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2) has a computed CLogP of 1.033, as reported by sima-lab.com [1]. The introduction of a single fluorine atom at the C4 position increases lipophilicity by approximately 0.18 log units. This modest increase is consistent with the class-level observation that mono-fluorination of the bicyclo[3.1.0]hexane scaffold produces a ΔLogP in the range of +0.04 to +0.17 units, as documented for the 6,6-difluoro series by Platonov et al. [2].

lipophilicity LogP fluorine effect

Conformational Restraint of the Bicyclo[3.1.0]hexane Scaffold: Locked Boat Conformation Versus Flexible Cyclohexane and Cyclopentane Analogs

DFT calculations on bicyclo[3.1.0]hexane systems demonstrate that boat-like conformers are significantly more stable than chair-like conformers, providing a conformationally locked scaffold distinct from flexible cyclohexane or cyclopentane rings [1]. The literature states that bicyclo[3.1.0]hexanes 'may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects' relative to monocyclic isosteres [2]. In the specific context of 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, the rigidification is combined with a fluorine substituent, whose inductive effect further modulates the pKa of the carboxylic acid. For the structurally related 6,6-difluorobicyclo[3.1.0]hexane scaffold, rigidification alone lowered carboxylic acid pKa by 0.56–0.79 units relative to the monocyclic analog, and fluorination contributed an additional pKa reduction of up to 0.49 units [3].

conformational restraint bicyclo[3.1.0]hexane scaffold rigidity

Mixture of Diastereomers: Simultaneous Access to cis and trans Configurations for Parallel SAR Exploration

4-Fluorobicyclo[3.1.0]hexane-1-carboxylic acid is explicitly supplied as a mixture of diastereomers , in contrast to single-stereoisomer bicyclo[3.1.0]hexane building blocks such as (1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid . For the 6,6-difluorobicyclo[3.1.0]hexane scaffold, it has been demonstrated that diastereomeric mixtures obtained from reaction of TMSCF3–NaI with non-activated cyclopentene can be effectively separated by flash column chromatography, yielding diastereopure cis and trans building blocks [1]. The diastereomeric mixture format of CAS 2866318-51-4 allows procurement of both configurations in a single purchase, enabling parallel synthesis and screening of both cis and trans derivatives without separate sourcing.

diastereomer mixture SAR screening stereochemical diversity

Fluorine as a 19F NMR Probe and Metabolic Stability Handle: Distinct Analytical and Pharmacokinetic Utility Relative to Non-Fluorinated Bicyclic Analogs

The single fluorine atom at C4 of 4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid provides a sensitive 19F NMR handle with near-100% natural abundance and a gyromagnetic ratio close to 1H, enabling quantitative tracking of the compound and its derivatives in complex biological matrices [1]. The non-fluorinated analog bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2) lacks this analytical handle entirely. In the broader fluorobicyclo[3.1.0]hexane class, fluorine substitution has been correlated with improved metabolic stability: a review notes that fluorinated bicyclo[3.1.0]hexane derivatives show 'more resistance to metabolism' compared to non-fluorinated counterparts [2], and the 6,6-difluorobicyclo[3.1.0]hexane scaffold has been explicitly described as conferring enhanced metabolic stability [3].

19F NMR metabolic stability fluorine probe

Recommended Procurement Scenarios for 4-Fluorobicyclo[3.1.0]hexane-1-carboxylic Acid (CAS 2866318-51-4) Based on Quantitative Differentiation Evidence


Conformationally Biased Fragment Library Design Using Fluorinated Bicyclo[3.1.0]hexane Scaffolds

Medicinal chemistry teams building fragment libraries with conformational bias should procure CAS 2866318-51-4 rather than flexible cyclohexane carboxylic acid fragments. The bicyclo[3.1.0]hexane scaffold locks the ring into a boat conformation [1], eliminating the entropic penalty of conformational searching upon target binding. The 19F atom provides a built-in NMR reporter for fragment-based screening by 19F NMR [2], a capability entirely absent in non-fluorinated bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2).

Parallel Diastereomer SAR Exploration of GPCR or Ion Channel Ligands Incorporating a Fluorinated Bicyclic Amino Acid Motif

Research programs targeting GPCRs, ion channels, or transporters where bicyclo[3.1.0]hexane amino acids have demonstrated activity (e.g., mGluR2/3 ligands, P2Y1 antagonists, GABA transporter inhibitors) [1] should procure the diastereomeric mixture of CAS 2866318-51-4. This single product provides both cis and trans diastereomers for parallel synthesis and testing [2]. The fluorine-induced pKa shift (up to 0.49 units for carboxylic acids in the 6,6-difluoro analog) directly impacts the ionization state at physiological pH, an important parameter for CNS penetration and receptor binding.

Synthesis of Conformationally Restrained Maraviroc or Other CCR5 Antagonist Analogs Requiring Fluorinated Bicyclic Building Blocks

Based on the demonstrated successful incorporation of 6,6-difluorobicyclo[3.1.0]hexane scaffolds into Maraviroc analogs with predicted CCR5 binding affinity comparable to the parent drug (scoring function values of –28.3 to –27.5 vs. –28.7 for Maraviroc) [1], CAS 2866318-51-4 should be prioritized as a mono-fluorinated building block for similar rigidification strategies. The 98% purity specification [2] ensures minimal impurity carryover in multi-step syntheses of complex drug analogs.

19F NMR-Based Metabolic Stability and Target Engagement Assays Requiring a Fluorinated Probe with a Conformationally Defined Scaffold

For ADME and target engagement studies requiring a 19F NMR-detectable probe, CAS 2866318-51-4 provides the required fluorine atom on a rigid bicyclic scaffold [1]. The non-fluorinated analog (CAS 25090-52-2) is NMR-silent and therefore unsuitable for such applications. The class-level evidence that fluorinated bicyclo[3.1.0]hexanes confer enhanced metabolic stability [2] further supports this procurement choice for pharmacokinetic profiling studies.

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